Methyl 2,3-dichloro-5-fluorobenzoate
Overview
Description
Methyl 2,3-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen at position 5 is replaced by a fluorine atom. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-5-fluorobenzoate typically involves the esterification of 2,3-dichloro-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dichloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative conditions can convert the ester group to a carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 2,3-dichloro-5-fluorobenzoic acid.
Oxidation: 2,3-dichloro-5-fluorobenzoic acid.
Scientific Research Applications
Methyl 2,3-dichloro-5-fluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity and binding affinity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Methyl 2,3,5-trichlorobenzoate
- Methyl 2-chloro-3-fluoro-6-methoxybenzoate
Comparison: Methyl 2,3-dichloro-5-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to Methyl 2,4-dichloro-5-fluorobenzoate, the 2,3-dichloro substitution pattern provides different steric and electronic effects, leading to distinct reactivity profiles .
Properties
IUPAC Name |
methyl 2,3-dichloro-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZPCXZXVEWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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